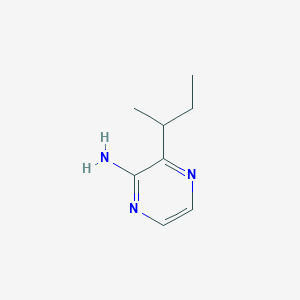

3-(Butan-2-yl)pyrazin-2-amine

Description

Historical Context and Significance of Pyrazine (B50134) Derivatives in Chemical Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, was first discovered in the 19th century. wikipedia.org However, its true significance in medicinal chemistry began to be appreciated in the mid-20th century with the discovery of the antitubercular activity of pyrazinamide, a simple derivative of pyrazine. guidechem.com This discovery sparked a wave of research into pyrazine-containing compounds, revealing their potential to exhibit a wide spectrum of biological activities. wikipedia.org

Over the decades, pyrazine derivatives have been found in natural products, such as the flavins (which include riboflavin (B1680620) or vitamin B2), and have been synthesized for a vast array of applications, from flavorings and fragrances to advanced materials. wikipedia.orgguidechem.com In the pharmaceutical realm, the pyrazine ring is a key component in a number of approved drugs, underscoring its importance in the development of modern therapeutics. nih.govbldpharm.com

Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety

| Drug Name | Therapeutic Class |

| Pyrazinamide | Antitubercular |

| Glipizide | Antidiabetic |

| Prazosin | Antihypertensive |

| Zopiclone | Hypnotic |

| Bortezomib | Anticancer |

| Amiloride | Diuretic |

| Sitagliptin | Antidiabetic |

Structural Features and Chemical Reactivity of Pyrazin-2-amine

Pyrazin-2-amine, the parent compound of the substance at the heart of this review, is a simple yet versatile building block. Its structure consists of a pyrazine ring substituted with an amino group at the 2-position. This arrangement confers specific chemical properties that are crucial for its role in synthesis and its biological interactions.

The pyrazine ring itself is electron-deficient due to the presence of the two electronegative nitrogen atoms. This influences its reactivity, making it susceptible to nucleophilic substitution reactions. The amino group, on the other hand, is an electron-donating group, which can modulate the reactivity of the ring and also act as a key hydrogen bond donor in interactions with biological targets. researchgate.net The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the ring nitrogens) within a compact, rigid framework is a key feature contributing to its "drug-like" properties.

Table 2: Physicochemical Properties of Pyrazin-2-amine

| Property | Value |

| IUPAC Name | pyrazin-2-amine |

| Molecular Formula | C4H5N3 |

| Molecular Weight | 95.10 g/mol |

| Melting Point | 117-120 °C |

| Boiling Point | 235.5 °C |

| pKa | 2.8 |

| LogP | -0.18 |

| Appearance | White to light yellow crystalline powder |

Data sourced from various chemical databases. Properties can vary slightly depending on the source and experimental conditions.

The pyrazin-2-amine scaffold can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents at different positions on the pyrazine ring. This chemical tractability is a major advantage in medicinal chemistry, as it enables the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Overview of Research Trajectories for Pyrazine-Derived Compounds

Research into pyrazine-derived compounds has followed several major trajectories. Initially driven by the success of pyrazinamide, a significant focus was on developing novel anti-infective agents, particularly those targeting tuberculosis and other bacterial infections. wikipedia.org

In recent years, the scope of research has broadened considerably. Pyrazine derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent activity against various cancer cell lines. nih.gov The pyrazine scaffold is also a key feature in the development of kinase inhibitors, a major class of targeted cancer therapies.

Furthermore, pyrazine-containing molecules have been explored for the treatment of a wide range of other conditions, including:

Cardiovascular diseases: as antihypertensive agents and diuretics. bldpharm.com

Central nervous system disorders: with applications as sedatives and anxiolytics.

Inflammatory diseases: showing potential as anti-inflammatory agents. nih.gov

Metabolic disorders: exemplified by the success of the antidiabetic drug sitagliptin. wikipedia.org

The ongoing research into pyrazine derivatives continues to uncover new biological activities and therapeutic applications, solidifying the importance of this scaffold in modern drug discovery.

Defining the Research Scope: Focus on 3-(Butan-2-yl)pyrazin-2-amine within Pyrazine Amine Chemistry

While the broader class of pyrazine amines has been extensively studied, specific derivatives may remain relatively unexplored. This article will now narrow its focus to a particular, non-commercialized derivative: This compound . To date, there is a notable scarcity of published research specifically dedicated to this compound.

Therefore, this article will proceed by contextualizing the potential significance and research directions for this compound based on the established knowledge of the pyrazine amine scaffold. The introduction of a sec-butyl group at the 3-position of the pyrazin-2-amine core introduces a lipophilic, chiral side chain, which could have interesting implications for its biological activity and selectivity.

The following table outlines the predicted physicochemical properties of this compound, which can serve as a starting point for its theoretical evaluation and future experimental investigation.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

These properties are computationally predicted and have not been experimentally verified.

By examining the well-trodden path of pyrazine amine research, we can illuminate the potential avenues for the investigation of this compound and its analogues, contributing to the ongoing exploration of this important class of compounds in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

185148-50-9 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-butan-2-ylpyrazin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-3-6(2)7-8(9)11-5-4-10-7/h4-6H,3H2,1-2H3,(H2,9,11) |

InChI Key |

OGGRTSPXROZRLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC=CN=C1N |

Origin of Product |

United States |

Biological and Pharmacological Studies of Pyrazine 2 Amine Derivatives Excluding Clinical Human Trial Data

In Vitro Pharmacological Evaluation of Pyrazine (B50134) Amine Compounds

Enzyme Inhibition Assays (e.g., Dipeptidyl Peptidase IV, Kinases)

Following a comprehensive review of publicly available scientific literature, no data was found regarding the in vitro evaluation of 3-(Butan-2-yl)pyrazin-2-amine in enzyme inhibition assays, including but not limited to Dipeptidyl Peptidase IV (DPP-IV) or various kinase inhibition studies.

Receptor Binding Profiling (e.g., Adenosine (B11128) Receptors, CB1 Receptors)

There is no publicly available information on the receptor binding profile of this compound. Specifically, no studies detailing its binding affinity for adenosine receptors or cannabinoid 1 (CB1) receptors have been identified.

Preclinical Cellular Models in Research (Excluding In Vivo Efficacy)

Antimicrobial Activity in Cellular Systems

No published research could be located that investigates the antimicrobial activity of this compound in any cellular systems.

Anticancer Activity in Cell Lines

There are no available studies in the public domain that assess the anticancer activity of this compound in any cancer cell lines.

Antifungal Activity in Cellular Models

A thorough search of scientific databases yielded no information on the antifungal activity of this compound in cellular models.

Elucidating the Molecular Mechanism of Action

The exploration of how pyrazine-2-amine derivatives exert their effects at a molecular level is a critical area of research, paving the way for the rational design of more potent and selective agents.

Target Identification and Validation for Pyrazine Amine Derivatives

Research into the biological targets of pyrazine amine derivatives has identified several proteins and enzymes where these compounds show inhibitory activity. For instance, a series of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been designed and evaluated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.gov This highlights MtMetAP1 as a validated target for this class of pyrazine derivatives in the context of developing new antitubercular agents.

In the realm of oncology, Fibroblast Growth Factor Receptors (FGFRs) have been identified as a key target for certain 3-amino-pyrazine-2-carboxamide derivatives. nih.gov FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of cancer cells. A study detailing the design and synthesis of novel 3-amino-pyrazine-2-carboxamide derivatives demonstrated their ability to act as pan-FGFR inhibitors, blocking the receptor's activation and downstream signaling pathways in cancer cell lines with FGFR abnormalities. nih.govresearchgate.net Molecular docking studies further supported these findings by predicting the binding modes of these derivatives within the FGFR2 binding site. nih.gov

Another identified target for a class of pyrazine derivatives is the Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase, which plays a vital role in DNA damage response. nih.gov The inhibitory effect of certain aminopyrazine compounds on this kinase suggests a potential application in cancer therapy, where sensitizing cancer cells to DNA-damaging agents is a key strategy.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazine-2-amine derivatives, several SAR studies have provided valuable insights.

In a study of N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen was found to significantly impact antimicrobial activity. nih.govnih.gov The research, which synthesized and tested a series of benzyl, alkyl, and phenyl derivatives, revealed that antibacterial and antimycobacterial activity increased with the length of the alkyl chain. nih.govnih.govmdpi.com Specifically, derivatives with a C6 to C8 alkyl chain exhibited the most potent activity against Mycobacterium tuberculosis and other bacterial strains. nih.gov This suggests that lipophilicity plays a crucial role in the antibacterial action of these compounds.

The following table summarizes the antimycobacterial activity of some alkyl derivatives of 3-aminopyrazine-2-carboxamide (B1665363) against Mycobacterium tuberculosis H37Rv:

| Compound ID | R' Group | MIC (µg/mL) | MIC (µM) |

| 9 | -(CH₂)₄CH₃ | >250 | >1189 |

| 10 | -(CH₂)₅CH₃ | 100 | 450 |

| 11 | -(CH₂)₆CH₃ | 50 | 212 |

| 12 | -(CH₂)₇CH₃ | 25 | 100 |

Data sourced from a study on 3-aminopyrazine-2-carboxamide derivatives. nih.gov

Further SAR exploration in the context of FGFR inhibition by 3-amino-pyrazine-2-carboxamide derivatives led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. nih.gov The study highlighted the importance of specific substitutions on the pyrazine ring and the phenyl ring of the carboxamide for potent inhibitory activity.

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazine Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their spatial relationships. For pyrazine (B50134) amines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment. nih.gov

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of 3-(Butan-2-yl)pyrazin-2-amine.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The signals for the protons on the sec-butyl group are expected in the aliphatic region, while the pyrazine ring protons appear in the aromatic, downfield region. The amine (NH₂) protons typically present as a broad signal that can vary in chemical shift depending on concentration and solvent. libretexts.org Protons on carbons adjacent to the electron-withdrawing nitrogen atoms of the pyrazine ring or the amine group are deshielded and appear at higher chemical shifts. libretexts.orgdocbrown.info

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the pyrazine ring are observed in the downfield region characteristic of aromatic heterocycles. Carbons directly bonded to nitrogen atoms are shifted downfield due to the nitrogen's electronegativity. docbrown.info The four distinct carbons of the sec-butyl group will appear in the upfield, aliphatic region of the spectrum.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar pyrazine and amine structures.

Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous structures and general chemical shift principles.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-C2 | - | ~155 |

| Pyrazine-C3 | - | ~150 |

| Pyrazine-C5 | ~7.8 (d) | ~130 |

| Pyrazine-C6 | ~7.5 (d) | ~128 |

| Amine-NH₂ | ~4.5-5.5 (br s) | - |

| sec-Butyl-C1' | ~3.0 (m) | ~40 |

| sec-Butyl-C2' | ~1.7 (m) | ~30 |

| sec-Butyl-C3' (CH₃) | ~1.3 (d) | ~20 |

| sec-Butyl-C4' (CH₃) | ~0.9 (t) | ~12 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity of the atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the pyrazine ring protons H-5 and H-6. Crucially, it would also map the connectivity within the sec-butyl group, showing correlations from the C1'-H proton to the protons on C2' and the C3' methyl group, and from the C2'-H protons to the C4' methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon, for instance, linking the proton signal at ~7.8 ppm to the pyrazine carbon at ~130 ppm (C5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This is vital for establishing the connection between the substituent group and the pyrazine core. For this molecule, key HMBC correlations would be observed from the sec-butyl C1'-H proton to the pyrazine carbons C2 and C3, definitively confirming the attachment point of the alkyl chain. Further correlations from the amine protons to C2 and C3 would confirm the position of the amine group.

The Nuclear Overhauser Effect (NOESY) experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would show correlations between the amine (NH₂) protons and the adjacent pyrazine proton at C6. Furthermore, spatial proximity between the protons of the sec-butyl group (specifically the C1'-H) and the pyrazine ring proton (H-6) would be observable, helping to define the preferred conformation of the alkyl substituent relative to the ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. imist.ma This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₈H₁₃N₃. The calculated exact mass (monoisotopic mass) for the molecular ion [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₈H₁₃N₃ |

| Nominal Mass | 151 |

| Monoisotopic Mass | 151.11095 |

| Calculated Exact Mass [M+H]⁺ | 152.11822 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the molecular ion) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For amines, a characteristic fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org In this compound, the most likely fragmentation points in the sec-butyl group are the bonds alpha to the pyrazine ring. The nitrogen-containing fragment typically retains the positive charge. libretexts.org

Loss of an ethyl radical (•C₂H₅): Cleavage of the C1'-C2' bond would result in the loss of an ethyl group (29 Da), leading to a prominent fragment ion.

Loss of a methyl radical (•CH₃): Cleavage of the C1'-C3' bond would lead to the loss of a methyl group (15 Da).

The pyrazine ring itself is a stable aromatic system and is less likely to fragment extensively under standard conditions. researchgate.net Analysis of these characteristic fragments allows for the confirmation of the sec-butyl substituent and its structure.

Predicted MS/MS Fragmentation of this compound ([C₈H₁₃N₃]+•, m/z 151)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 151 | 136 | 15 (•CH₃) | Loss of a methyl radical from the sec-butyl group (α-cleavage). |

| 151 | 122 | 29 (•C₂H₅) | Loss of an ethyl radical from the sec-butyl group (α-cleavage). |

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Structural Insights

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique that provides information on the structure and dynamics of molecules in solution. nih.govresearchgate.net The method relies on the principle that hydrogen atoms on the backbone of a molecule, such as the amine group in this compound, can exchange with deuterium atoms when the molecule is placed in a deuterated solvent (heavy water). youtube.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the specific protons. youtube.comnih.gov

In the context of this compound, HDX-MS could be employed to understand its conformational dynamics and its interaction with biological targets. By exposing the compound to a deuterated buffer and analyzing the mass increase over time using mass spectrometry, researchers can map the regions of the molecule that are more or less exposed to the solvent. youtube.com For instance, the amine protons of this compound are expected to exchange readily with deuterium. However, if the compound binds to a biological target, the amine group might become involved in hydrogen bonding within the binding site, leading to a decrease in the rate of deuterium exchange. This would be observed as a smaller mass increase in the mass spectrum, providing indirect evidence of the binding interface. researchgate.net

The general workflow for an HDX-MS experiment on this compound would involve:

Incubating the compound in a deuterated buffer for various time points.

Quenching the exchange reaction by lowering the pH and temperature.

Analyzing the samples using high-resolution mass spectrometry to determine the extent of deuterium incorporation.

While experimental data for this compound is not publicly available, the principles of HDX-MS suggest it would be a valuable tool for studying its solution-phase behavior and interactions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. These methods probe the vibrational modes of a molecule, which are specific to its structure and bonding.

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. The pyrazine ring, the amine group, and the butyl substituent will all have characteristic vibrational frequencies. For example, the N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ region of the IR spectrum. The C-H stretching vibrations of the butyl group would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region.

A hypothetical table of the expected major vibrational frequencies for this compound is presented below, based on typical values for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Alkyl (C-H) | Bend | 1350 - 1470 |

| Pyrazine Ring (C=N) | Stretch | ~1580 |

| Pyrazine Ring (C=C) | Stretch | ~1480, 1530 |

| Pyrazine Ring | Ring Breathing/Deformation | Various in fingerprint region |

These experimental spectra provide a molecular fingerprint that can be used for identification and quality control.

To gain a more detailed understanding of the vibrational modes, the experimental IR and Raman spectra can be correlated with theoretical spectra generated using Density Functional Theory (DFT) calculations. rsc.orgchemrxiv.org DFT methods can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. sciensage.info By comparing the calculated spectrum with the experimental one, a precise assignment of each vibrational band to a specific atomic motion can be made. This correlation helps to confirm the proposed structure of this compound and provides a deeper understanding of its vibrational properties. Discrepancies between the experimental and theoretical spectra can also provide insights into intermolecular interactions present in the solid state or in solution.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.

To understand how this compound interacts with its biological target, co-crystallization can be employed. This involves forming a crystal of the target protein or enzyme in complex with the compound. The resulting X-ray crystal structure can reveal the precise binding mode of this compound within the active site of the target. nih.gov This information is invaluable for structure-based drug design, as it allows for the rational optimization of the compound to improve its potency and selectivity. The analysis of the co-crystal structure would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein residues. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For pyrazine amine compounds, such as this compound, UV-Vis spectroscopy provides valuable information about the π-electron system and the non-bonding electrons on the nitrogen atoms. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (the highest occupied molecular orbital or HOMO) to higher energy ones (the lowest unoccupied molecular orbital or LUMO).

The UV-Vis spectrum of aminopyrazine derivatives is primarily characterized by two types of electronic transitions: π→π* and n→π* transitions. The π→π* transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the pyrazine ring. The n→π* transitions, resulting from the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital, are of lower intensity and appear at longer wavelengths.

Detailed Research Findings

The position and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyrazine ring, as well as to the solvent environment and the pH of the solution.

The introduction of an amino group (-NH₂) to the pyrazine ring acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore (the pyrazine ring). The lone pair of electrons on the amino nitrogen can conjugate with the π-system of the pyrazine ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* band compared to the parent pyrazine molecule. nih.gov

The presence of an alkyl group, such as the butan-2-yl group at the 3-position, is expected to have a modest electronic effect. Alkyl groups are weakly electron-donating and may cause a small bathochromic shift in the absorption maxima.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the UV-Vis spectrum of pyrazine amine compounds. iku.edu.trnih.gov This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, in polar solvents, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This increased stabilization reduces the energy gap for the transition, resulting in a bathochromic (red) shift. rsc.orgmdpi.com

n→π Transitions:* In contrast, the ground state of the n-electrons is stabilized by hydrogen bonding with polar protic solvents (like ethanol (B145695) or water). This stabilization is more significant for the ground state than for the excited state. Consequently, more energy is required for the transition, leading to a hypsochromic (blue) shift of the n→π* band in polar solvents. rsc.org

The following table illustrates the expected solvatochromic shifts for the principal absorption bands of this compound in solvents of varying polarity.

| Solvent | Polarity | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |

| Hexane | Non-polar | ~320 | ~385 |

| Dichloromethane | Polar Aprotic | ~325 | ~380 |

| Ethanol | Polar Protic | ~330 | ~370 |

| Water | High Polarity | ~335 | ~365 |

pH Effects

The pH of the solution can dramatically alter the UV-Vis spectrum of aminopyrazines due to the basic nature of the amino group and the ring nitrogen atoms. nih.govresearchgate.net In acidic solutions, the amino group can become protonated, forming an ammonium (B1175870) salt (-NH₃⁺). This protonation removes the non-bonding electrons of the amino nitrogen from conjugation with the aromatic ring. nih.gov

The loss of this conjugation leads to a significant hypsochromic (blue) shift, and the spectrum of the protonated form often resembles that of the parent pyrazine molecule rather than the unprotonated amine. This effect is a clear indicator of the involvement of the amino group's lone pair in the electronic transitions of the molecule.

The table below summarizes the anticipated changes in the absorption maxima of this compound with varying pH.

| pH Condition | Predominant Species | Expected λmax (nm) | Spectral Change |

| Alkaline (pH > 9) | This compound | ~330 | Bathochromic |

| Neutral (pH ~7) | This compound | ~330 | - |

| Acidic (pH < 4) | 3-(Butan-2-yl)pyrazin-2-aminium | ~270 | Hypsochromic |

Future Research Directions and Translational Perspectives for 3 Butan 2 Yl Pyrazin 2 Amine Excluding Clinical Implications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of substituted pyrazine (B50134) amines is a critical area of research, with ongoing efforts to develop more efficient and environmentally benign methods. For a molecule like 3-(Butan-2-yl)pyrazin-2-amine, future research could focus on moving beyond traditional, often multi-step, syntheses which may suffer from low yields and the use of hazardous reagents.

A promising direction lies in the development of C-H activation/amination reactions . This approach would enable the direct introduction of the amine group onto a pre-functionalized 3-(butan-2-yl)pyrazine core, potentially reducing the number of synthetic steps, improving atom economy, and minimizing waste. Another avenue for exploration is the use of flow chemistry . Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity of the final product.

Furthermore, the principles of green chemistry should be integrated into synthetic planning. This includes the use of greener solvents (e.g., water, ethanol (B145695), or supercritical CO2), catalysts (e.g., earth-abundant metals or biocatalysts), and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation). The development of a sustainable synthetic route would be a significant advancement in the production of this compound and its analogs.

Advancements in Computational Modeling for Predictive Design of Pyrazine Amine Analogs

Computational modeling is an indispensable tool in modern drug discovery, allowing for the rational design of novel compounds with desired properties. For this compound, in silico studies could provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to establish a correlation between the structural features of pyrazine amine derivatives and their biological activity. This would involve generating a library of virtual analogs of this compound with modifications to the butan-2-yl group and the pyrazine ring, and then using statistical methods to identify key structural determinants of activity.

Molecular docking simulations could predict the binding mode and affinity of this compound and its analogs to various biological targets. This would require the three-dimensional structures of target proteins, which could be obtained from crystallographic data or homology modeling. The results of these simulations could help in prioritizing which analogs to synthesize and test experimentally.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information can then be used to search virtual libraries for novel scaffolds that could mimic the activity of this compound.

Discovery of New Biological Targets and Pharmacological Activities for Pyrazine Amine Derivatives

While the specific biological targets of this compound are unknown, the broader class of pyrazine derivatives has been shown to exhibit a wide range of pharmacological activities. Future research should aim to identify the specific proteins or pathways with which this compound interacts.

Target-based screening could be performed against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This would involve testing the ability of this compound to modulate the activity of these proteins in biochemical or cell-based assays.

Phenotypic screening offers an alternative approach, where the effect of the compound is observed in a cellular or whole-organism model of a disease, without prior knowledge of the target. Subsequent target deconvolution studies would then be necessary to identify the mechanism of action.

Chemoproteomics is another powerful tool that could be used to identify the direct binding partners of this compound in a complex biological sample. This typically involves immobilizing the compound on a solid support and using it to "fish out" its binding partners from a cell lysate.

Development of High-Throughput Screening Methodologies for Pyrazine Amine Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for a specific biological activity. The development of robust and efficient HTS assays will be crucial for exploring the therapeutic potential of this compound and libraries of its analogs.

For target-based screening, the development of biochemical assays that measure the direct interaction of the compound with the purified target protein is essential. These assays, often based on fluorescence or luminescence readouts, can be readily automated for high-throughput operation.

Cell-based assays are also critical as they provide information on the activity of compounds in a more physiologically relevant context. These can include reporter gene assays, where the compound's effect on a specific signaling pathway is measured, or assays that measure a functional cellular response, such as cell proliferation or apoptosis.

The implementation of miniaturization and automation is key to the efficiency of HTS. This involves using low-volume microtiter plates and robotic systems for liquid handling and data acquisition, allowing for the screening of thousands of compounds per day.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Amine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets. The integration of these technologies into the research of this compound could significantly accelerate the identification of promising drug candidates.

Predictive modeling using ML algorithms can be used to build more accurate QSAR models, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential off-target effects. These models can be trained on large datasets of known drugs and experimental data for other pyrazine derivatives.

Generative models can be used to design novel pyrazine amine analogs with desired properties. These models learn the underlying chemical rules from a given set of molecules and can then generate new molecules that are likely to be active and have favorable drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.